![molecular formula C23H20ClN3O2S2 B2386504 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1261018-33-0](/img/structure/B2386504.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization of the title compound is confirmed through FT-IR, NMR, and LCMS data .
Thiazolidinone Scaffold
The thiazolidinone ring system, present in this compound, is a core structure found in various pharmaceutically important molecules. Thiazolidinones exhibit diverse biological activities, including antimicrobial, anticonvulsant, anti-HIV, anti-inflammatory, anticancer, antioxidant, antitubercular, antihistaminic, antiviral, and antidiabetic properties . This suggests that the compound may have potential therapeutic applications.
Nonlinear Optics
Studies have confirmed the potential applications of this compound in nonlinear optics. Second and third harmonic generation studies at different wavelengths reveal that its static and dynamic polarizability are significantly higher than that of urea . This property could be exploited for optical devices and materials.
Antitubercular Activity
While the compound’s antitubercular activity has not been explicitly reported, related derivatives have been investigated. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) for in vitro antitubercular activity . Further exploration of the compound’s potential in this area is warranted.
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14(2)15-4-3-5-17(12-15)25-20(28)13-31-23-26-19-10-11-30-21(19)22(29)27(23)18-8-6-16(24)7-9-18/h3-12,14H,13H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTHSLCFWRCDJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide |
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